molecular formula C19H22N2O2S B11826363 Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11826363
M. Wt: 342.5 g/mol
InChI Key: VJVRAXOAIBIXFZ-UHFFFAOYSA-N
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Description

Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic building blocks. It contains a pyrrolidine ring, a pyridine ring, and an ethylthio group, making it a versatile molecule for various chemical applications. This compound is often used in pharmaceutical research and development due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate halogenated pyridine derivatives.

    Addition of the Ethylthio Group: The ethylthio group is added via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the pyridine ring.

    Formation of the Carboxylate Group: The carboxylate group is introduced through esterification, where a carboxylic acid reacts with benzyl alcohol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate
  • Benzyl 2-(2-(propylthio)pyridin-3-yl)pyrrolidine-1-carboxylate
  • Benzyl 2-(2-(butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

Uniqueness

Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of the ethylthio group, which imparts specific chemical and biological properties. This compound’s structural features allow for diverse chemical modifications, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

benzyl 2-(2-ethylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H22N2O2S/c1-2-24-18-16(10-6-12-20-18)17-11-7-13-21(17)19(22)23-14-15-8-4-3-5-9-15/h3-6,8-10,12,17H,2,7,11,13-14H2,1H3

InChI Key

VJVRAXOAIBIXFZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC=N1)C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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